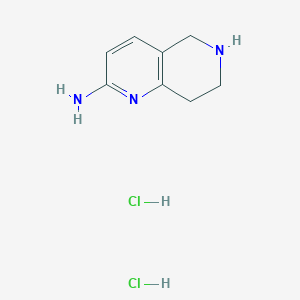

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N3 and its molecular weight is 222.11. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reactivity and Derivative Formation

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride shows varied reactivity with different nucleophiles. Research by Sirakanyan et al. (2014) investigated its reactivity, leading to the formation of mono- and di-amino-substituted derivatives under different conditions. This reactivity is pivotal in creating structurally diverse compounds (Sirakanyan et al., 2014).

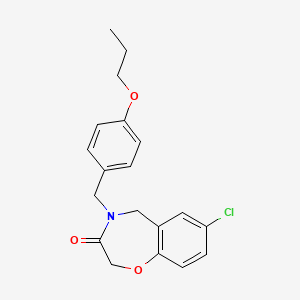

Library Synthesis for Antituberculosis Activity

A study by Zhou et al. (2008) utilized 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds in library synthesis, particularly for antituberculosis activity. This approach led to the identification of lead compounds, demonstrating its potential in drug discovery (Zhou et al., 2008).

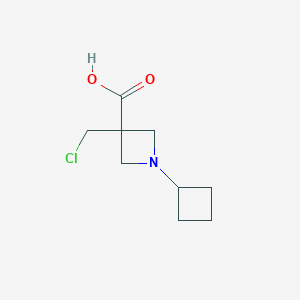

Synthesis of αVβ3 Integrin Antagonists

Hartner et al. (2004) described the synthesis of key intermediates using this compound for αVβ3 integrin antagonists. This illustrates its role in synthesizing complex molecular structures for therapeutic purposes (Hartner et al., 2004).

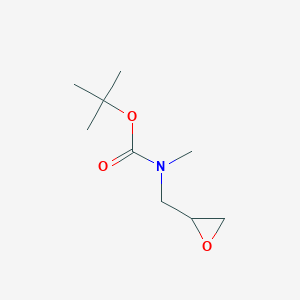

Structural Diversification through Fragmentation

Fayol and Zhu (2005) explored the multicomponent synthesis and subsequent fragmentation of epoxy-tetrahydronaphthyridine. This research demonstrates the compound's capacity for creating diverse molecular structures, which is fundamental in chemical synthesis (Fayol & Zhu, 2005).

Improved Synthesis Approaches

Dow and Schneider (2001) focused on improving the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, showcasing advancements in synthesis methods for such compounds (Dow & Schneider, 2001).

Applications in Acetylcholinesterase Inhibition

Vanlaer et al. (2009) synthesized derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines as analogues of huperzine A, evaluating them as acetylcholinesterase inhibitors. This signifies its potential application in neurodegenerative diseases (Vanlaer et al., 2009).

Hydrogen Bonding Studies

Jin et al. (2010) conducted studies on hydrogen bonding involving this compound, contributing to a better understanding of its interactions at the molecular level (Jin et al., 2010).

Development of New Heterocyclic Systems

Sirakanyan et al. (2014) explored the synthesis of new heterocyclic systems based on this compound, emphasizing its role in creating novel chemical structures (Sirakanyan et al., 2014).

Safety and Hazards

The safety information available indicates that 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride may pose certain hazards. The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Mécanisme D'action

Target of Action

It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It’s known that 1,6-naphthyridines interact with their targets in a way that leads to their various pharmacological effects . For instance, some 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been synthesized as anti-HIV agents .

Biochemical Pathways

Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways might be impacted .

Result of Action

Given the pharmacological activities associated with 1,6-naphthyridines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Analyse Biochimique

Cellular Effects

Naphthyridines have been found to have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that naphthyridines can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;;/h1-2,10H,3-5H2,(H2,9,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYMYIXLHZVCGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2488122.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)

![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2488134.png)

![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)

![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)

![N-{naphtho[2,1-d][1,3]thiazol-2-yl}-4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)